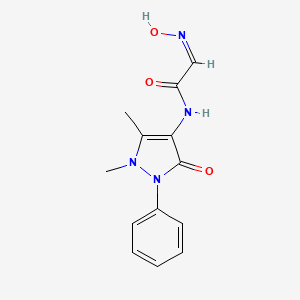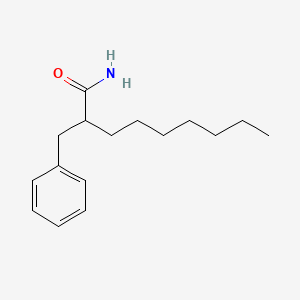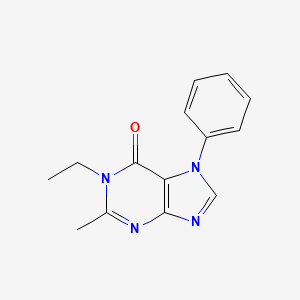![molecular formula C17H12FNO4S B14005278 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]oxazin-2-ones
Preparation Methods
The synthesis of 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]oxazin-2-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethynyl group: This can be achieved through Sonogashira coupling reactions using ethynyl-containing reagents.
Tosylation: The tosyl group is introduced via a reaction with tosyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl positions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents like Selectfluor, and bases such as triethylamine for tosylation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The tosyl group may enhance its solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar compounds to 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one include other benzo[d][1,3]oxazin-2-ones with different substituents. For example:
4-Ethynyl-6-chloro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one: Similar structure but with a chloro substituent instead of fluoro.
4-Ethynyl-6-fluoro-1-methyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one: Similar structure but with a methyl group instead of tosyl.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12FNO4S |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-ethynyl-6-fluoro-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C17H12FNO4S/c1-3-16-14-10-12(18)6-9-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3 |
InChI Key |
GEADMKBTNQPYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)F)C(OC2=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)




![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)





